molecular formula C18H13ClO4S B11468127 2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11468127
M. Wt: 360.8 g/mol
InChI Key: OOGVEGOVFSPZSM-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C18H13ClO4S . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with ethyl 2-mercaptobenzoate under basic conditions to form the benzothiophene core. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both the ethoxycarbonyl and phenyl groups, which can enhance its reactivity and potential biological activities. The chlorine atom also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H13ClO4S

Molecular Weight

360.8 g/mol

IUPAC Name

(2-ethoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H13ClO4S/c1-2-22-17(20)11-7-3-5-9-13(11)23-18(21)16-15(19)12-8-4-6-10-14(12)24-16/h3-10H,2H2,1H3

InChI Key

OOGVEGOVFSPZSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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